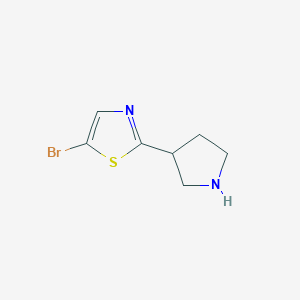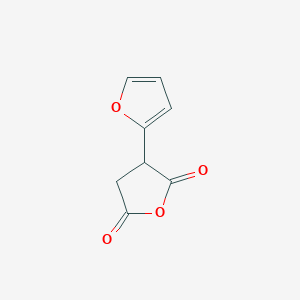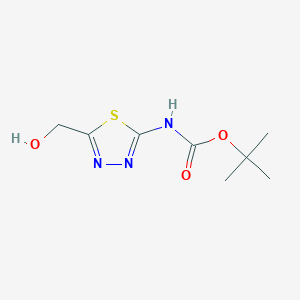
Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of a thiadiazole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and yields high amounts of the desired product at relatively low temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound used in similar synthetic applications.
5-(Hydroxymethyl)-1,3,4-thiadiazole: The parent thiadiazole compound without the tert-butyl carbamate group.
Uniqueness
Tert-butyl (5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and hydroxymethyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C8H13N3O3S |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
tert-butyl N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C8H13N3O3S/c1-8(2,3)14-7(13)9-6-11-10-5(4-12)15-6/h12H,4H2,1-3H3,(H,9,11,13) |
InChI-Schlüssel |
TZLNRRIDLIFXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



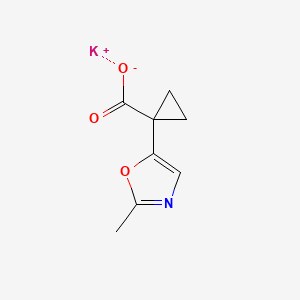
amino}propane-2-sulfinate](/img/structure/B13589375.png)

![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

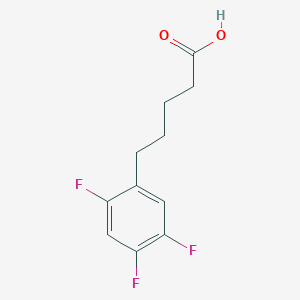


![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
